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Compound of Interest

Compound Name: N,N-Dioctylhexanamide

CAS No.: 55334-54-8

Cat. No.: B13935190

Get Quote

Application Note: Elucidating Extraction Stoichiometry of N,N-Dioctylhexanamide (DOHA) via

Advanced Slope Analysis

Context and Mechanistic Grounding
In the advancement of hydrometallurgical processes and nuclear spent fuel reprocessing,

linear N,N-dialkylamides such as N,N-dioctylhexanamide (DOHA) have emerged as highly

radiation-resistant, fully incinerable (CHON-compliant) alternatives to Tri-n-butyl phosphate

(TBP) (1)[1]. Unlike multidentate diglycolamides (e.g., TODGA) that unselectively extract

trivalent actinides, monoamides like DOHA exhibit exquisite selectivity for high-valent actinides.

This selectivity arises from the hard-donor nature of their single carbonyl oxygen, which

preferentially coordinates high-charge-density UO22+​and Pu4+ ions while rejecting trivalent

species like Am3+ (2)[2].

To design predictive, scalable flowsheets for liquid-liquid extraction, the exact stoichiometry of

the metal-ligand complex must be determined. The classical slope analysis method is the

standard for this determination, though it requires rigorous thermodynamic controls to yield

accurate structural information.
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Thermodynamic Causality of Slope Analysis
The extraction of a metal cation Mn+ by a neutral solvating extractant like DOHA ( L ) from an

aqueous nitrate medium proceeds via the following equilibrium:

Maqn+​+nNO3,aq−​+xLorg​⇌M(NO3​)n​⋅xLorg​

The thermodynamic extraction constant ( Kex​) is defined as:

Kex​=[Mn+]aq​[NO3−​]aqn​[L]orgx​[M(NO3​)n​⋅xL]org​​×γ±n+1​γLx​γorg​​

By defining the distribution ratio D=[M]org​/[M]aq​and assuming activity coefficients ( γ ) remain

constant at trace metal concentrations and constant ionic strength, the equation simplifies to:

logD=xlog[L]org​+nlog[NO3−​]aq​+logKex′​

Expert Insight: At constant aqueous acidity, plotting logD versus log[L]org​yields a straight line

with a slope equal to x (the number of extractant molecules in the complex). However, at low

extractant-to-metal ratios, the classic slope analysis model tends to overestimate the

stoichiometry because the assumption that activity coefficients equal unity fails, and the

extractant mass balance is perturbed (3)[3]. To mitigate this, our protocol mandates trace metal

concentrations ( <10−5 M) to ensure [L]initial​≈[L]total​. Furthermore, because DOHA

competitively extracts HNO3​, the free extractant concentration ( [L]free​) must be calculated and

used in the regression to prevent an underestimation of x .

Experimental Protocol: Self-Validating Extraction
Workflow
This protocol incorporates internal mass-balance checks and free-ligand corrections to ensure

a self-validating data architecture. If the mass balance fails, the thermodynamic assumptions of

the slope analysis are voided.

Phase 1: Reagent Preparation & Equilibration

Organic Phase: Prepare a concentration series of high-purity DOHA in n -dodecane: 0.05 M,

0.10 M, 0.20 M, 0.40 M, and 0.80 M.
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Aqueous Phase: Prepare a 3.0 M HNO3​solution. Spike the solution with trace amounts of

233U(VI) or 239Pu(IV) (approx. 10−5 M).

Contact: Combine equal volumes (2.0 mL) of the organic and aqueous phases in

thermostatic glass vortex vials (O/A ratio = 1:1).

Phase 2: Biphasic Extraction 4. Agitation: Agitate the vials at 2000 rpm for 30 minutes at

exactly 298 ± 0.1 K. Causality: Extraction with monoamides is highly exothermic. Thermal

fluctuations will alter Kex​, introducing non-linear artifacts into the log-log plot. 5. Separation:

Centrifuge the biphasic mixture at 3000 × g for 5 minutes to ensure complete phase

disengagement and eliminate micro-emulsions.

Phase 3: Quantification & Validation 6. Sampling: Carefully sample 1.0 mL aliquots from both

the organic and aqueous phases. 7. Quantification: Quantify the actinide concentration via

Liquid Scintillation Counting (LSC) or Inductively Coupled Plasma Mass Spectrometry (ICP-

MS). 8. Self-Validation Step (Critical): Calculate the mass balance. The sum of the metal in the

organic and aqueous phases must equal the initial spike within ±2%. If mass balance is <98% ,

suspect third-phase formation, precipitation, or glassware adsorption. Discard the data point,

as the fundamental equilibrium assumption is compromised.

Phase 4: Data Treatment 9. Calculate the distribution ratio: D=[M]org​/[M]aq​. 10. Correct

[DOHA]initial​for nitric acid extraction using the known formation constant for HNO3​⋅DOHA to

determine [DOHA]free​. 11. Plot logD versus log[DOHA]free​. Perform a linear regression to

determine the slope ( x ).

Data Presentation
Table 1: Quantitative Log-Log Data for U(VI) and Pu(IV) Extraction by DOHA (Data

representative of standard monoamide behavior at 3.0 M HNO3​, 298 K)
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[DOHA]in
itial​(M)

[DOHA]fr
ee​(M)*

log[DOH
A]free​

DU(VI)​ logDU(VI)​ DPu(IV)​
logDPu(IV
)​

0.05 0.048 -1.319 0.003 -2.52 0.015 -1.82

0.10 0.095 -1.022 0.012 -1.92 0.060 -1.22

0.20 0.188 -0.726 0.047 -1.33 0.235 -0.63

0.40 0.370 -0.432 0.185 -0.73 0.930 -0.03

0.80 0.725 -0.140 0.710 -0.15 3.650 0.56

*Corrected for competitive HNO3​extraction.

Table 2: Stoichiometric Summary of Extracted Complexes

Metal Ion
Oxidation
State

Extracted
Complex
Stoichiometry

Slope ( x )
Coordination
Geometry

Uranium +6
UO2​(NO3​)2​

⋅2DOHA
~2.0

Inner-sphere

bidentate (via

carbonyl O)

Plutonium +4
Pu(NO3​)4​

⋅2DOHA
~2.0

Inner/Outer-

sphere mixed

coordination

Experimental Workflow Visualization
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Fig 1. Self-validating experimental workflow for DOHA slope analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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